molecular formula C23H20ClN5O2 B2588522 N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105236-27-8

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2588522
CAS No.: 1105236-27-8
M. Wt: 433.9
InChI Key: PPCQDIQGHBNAFT-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core structural motif or a key intermediate in the development of novel therapeutic agents. This molecule features a complex heterocyclic system based on a pyrazolo[3,4-d]pyridazinone core, a scaffold recognized for its potential in drug discovery . The structure is substituted with a 3-chlorophenyl group and a cyclopropyl ring, which are common pharmacophores designed to modulate biological activity, potency, and metabolic stability. The related chemical space, including compounds like the closely related 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide (CAS 1105200-26-7), has been identified in chemical databases, underscoring the research relevance of this chemotype . Compounds within this structural class have been investigated for their potential as inhibitors of various kinases and enzymes, such as p38 MAP kinase, which is a well-validated target for inflammatory diseases, rheumatoid arthritis, and osteoporosis . The presence of the pyrazolopyridazinone core suggests this acetamide derivative may serve as a valuable chemical tool for probing biological pathways or as a synthetic intermediate for generating compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c24-17-7-4-8-18(11-17)29-22-19(13-26-29)21(16-9-10-16)27-28(23(22)31)14-20(30)25-12-15-5-2-1-3-6-15/h1-8,11,13,16H,9-10,12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQDIQGHBNAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex heterocyclic structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclopropyl group and the chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

1. Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit potent anticancer activities. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. In vitro studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of CDKs : By targeting CDKs, the compound may prevent cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyridazine family:

Study Findings
Study A (2022)Reported IC50 values for related compounds against CDK2 and CDK9 were 0.36 µM and 1.8 µM respectively .
Study B (2023)Demonstrated significant antiproliferative activity in HeLa cells with structural analogs .
Study C (2021)Found antimicrobial activity against Gram-positive bacteria in similar pyrazolo compounds .

Scientific Research Applications

N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on available literature.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C23H20ClN5O
  • Molecular Weight : 433.9 g/mol

Structure

The structure of this compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the benzyl and chlorophenyl groups enhances its potential for interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that pyrazolo[3,4-d]pyridazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of halogenated phenyl groups is known to enhance the antimicrobial efficacy against a range of bacterial strains.

Enzyme Inhibition

Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may target kinases or other signaling molecules critical for tumor growth .

Potential Uses

Given its chemical structure and biological activity, this compound could be explored for:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : For treating infections resistant to conventional antibiotics.
  • Anti-inflammatory Drugs : Targeting pathways involved in chronic inflammation.

Case Studies

Several studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyridazine derivatives:

  • Study on Anticancer Activity : A study published in MDPI highlighted the synthesis of various pyrazolo derivatives and their evaluation against multiple cancer cell lines .
  • Antimicrobial Evaluation : Research conducted on similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Investigations into kinase inhibition have shown promising results regarding the modulation of signaling pathways relevant to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-b]pyridine Derivatives: A structurally related compound, 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine, shares the pyrazolo-pyridine core but lacks the pyridazinone oxygen. Additionally, the 4-chlorophenyl group in this derivative (vs. 3-chlorophenyl in the target compound) may shift steric interactions in receptor binding .
  • Pyrazolo[3,4-d]pyridazinone Derivatives: A direct analog with a 4-methyl group instead of cyclopropyl (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) demonstrates how alkyl substituents affect reactivity. The cyclopropyl group in the target compound introduces greater ring strain, which may enhance metabolic stability compared to linear alkyl groups .

Acetamide Side Chain Modifications

  • N-Benzyl-2-cyano-acetamide (3d): This compound (synthesized in ethanol with piperidine) replaces the pyrazolo-pyridazinone core with a simpler cyano-acetamide structure. The absence of the heterocyclic core limits its bioactivity profile, but the benzyl group aligns with the target compound’s design for improved membrane permeability .
  • However, the benzyl group’s smaller size may reduce off-target interactions .

Substitution Patterns

Compound Core Structure Key Substituents Synthetic Conditions
Target Compound Pyrazolo[3,4-d]pyridazinone 3-Chlorophenyl, cyclopropyl, benzyl Not specified in evidence
Pyrazolo[3,4-b]pyridine derivative Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, methyl, phenyl K₂CO₃/DMF, room temperature
N-Benzyl-2-cyano-acetamide (3d) Cyano-acetamide Benzyl Ethanol/piperidine, 0–5°C

Pharmacological Implications

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The meta-chloro substitution in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas para-chloro derivatives (e.g., in ) could exhibit stronger halogen bonding .
  • Cyclopropyl vs.

Q & A

Q. How can regiochemical byproducts during cyclopropane functionalization be minimized?

  • Methodology :
  • Directed C–H Activation : Use transition-metal catalysts (e.g., Rh or Pd) with directing groups.
  • Flow Chemistry : Enhance reaction homogeneity and heat transfer to suppress side reactions .

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